molecular formula C27H20N2O B11664727 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide

2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide

Cat. No.: B11664727
M. Wt: 388.5 g/mol
InChI Key: WXBFQDCVNXSWIU-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that is a derivative of quinoline.

    Quinoline-4-carboxamide: A simpler derivative with potential biological activities.

Uniqueness

2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline core, which may confer distinct biological or chemical properties compared to other quinoline derivatives. The presence of the 3-methylphenyl and naphthalen-1-yl groups can influence the compound’s reactivity, solubility, and interaction with molecular targets.

Properties

Molecular Formula

C27H20N2O

Molecular Weight

388.5 g/mol

IUPAC Name

2-(3-methylphenyl)-N-naphthalen-1-ylquinoline-4-carboxamide

InChI

InChI=1S/C27H20N2O/c1-18-8-6-11-20(16-18)26-17-23(22-13-4-5-14-25(22)28-26)27(30)29-24-15-7-10-19-9-2-3-12-21(19)24/h2-17H,1H3,(H,29,30)

InChI Key

WXBFQDCVNXSWIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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